哈尔马林

描述

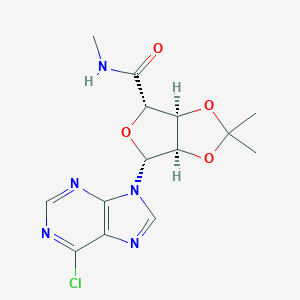

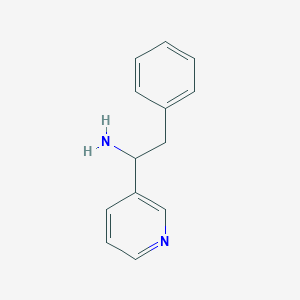

Harmalidine is a high-purity natural product with the molecular formula C16H18N2O . It is a type of alkaloid and is typically found as a yellow powder . The compound is sourced from the seeds of Peganum harmala .

Synthesis Analysis

A gold-catalyzed approach has been used in the synthesis of Harmalidine . The 2,3-dihydropyrrolo[1,2-a]indole motif, which is found in Harmalidine, was obtained from N-aryl 2-alkynylazetidine derivatives using gold catalysis . The synthesis process involved 11 steps starting from but-3-yn-1-ol .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of Harmalidine are complex and involve multiple steps . The process begins with the formal [2 + 2] condensation and reduction of the N-3-methoxyphenyl azetidine .

Physical and Chemical Properties Analysis

Harmalidine is a yellow powder . It is soluble in various solvents including Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone .

科学研究应用

合成和结构分析

- Miaskiewicz 等人(2022 年)的一项研究探索了使用金催化合成哈尔马林。他们尝试将这种方法应用于从 Peganum harmala 种子中合成哈尔马林,从而发现了一个 12 元二亚氨基二聚体。这项研究有助于理解哈尔马林的结构和合成途径(Miaskiewicz 等人,2022)。

神经学应用

- 哈尔马林,一种与哈尔马林密切相关的化合物,因其神经学效应而被广泛研究。Miwa(2008 年)讨论了哈尔马林如何诱发震颤,并被用作啮齿动物研究中特发性震颤的模型。这对理解震颤障碍的潜在神经机制具有重要意义(Miwa,2008)。

- Rawson、Wertheimer 和 Rees(1988 年)研究了哈尔马林对小脑皮层中攀爬纤维激活的影响及其对平行纤维向浦肯野细胞传递的影响。这项研究提供了对突触可塑性和神经元通信的见解(Rawson、Wertheimer 和 Rees,1988)。

抗菌和抗癌特性

- Zhang 等人(2021 年)报道了从 Peganum harmala 中提取的哈尔马林通过靶向 mTOR 治疗食管鳞状细胞癌的功效。这突出了哈尔马林在癌症治疗中的潜力(Zhang 等人,2021)。

- 在抗菌活性的背景下,Ahmad 等人(1992 年)研究了哈明、哈尔马林及其衍生物对各种微生物的影响,证明了哈尔马林在抗菌疗法中的潜力(Ahmad 等人,1992)。

其他应用

- Wang 等人(2019 年)探讨了大鼠中从 Peganum harmala 种子中提取的总生物碱提取物的亚慢性毒性和毒代动力学,包括哈尔马林。这项研究提供了有关哈尔马林相关化合物安全性概况的宝贵信息(Wang 等人,2019)。

- Begum 等人(1996 年)合成并表征了哈尔马林和四氢哈尔马林的衍生物,以了解它们对中枢神经系统、抗菌、抗血小板聚集和细胞毒活性的影响,阐明了哈尔马林的多样生物活性(Begum 等人,1996)。

作用机制

Target of Action

Harmalidine, a β-carboline alkaloid, primarily targets the Histamine N-methyltransferase in humans . This enzyme plays a crucial role in the inactivation of histamine, a compound involved in local immune responses and regulating physiological function in the gut.

Mode of Action

Harmalidine acts as an inhibitor of Histamine N-methyltransferase . By inhibiting this enzyme, Harmalidine potentially increases the levels of histamine, which can have various effects on the body, including acting as a neurotransmitter, dilating blood vessels, and influencing the secretion of gastric acid.

生化分析

Biochemical Properties

Harmalidine is known for its interaction with various biomolecules. It is part of the β-carboline family, which is known for its interactions with enzymes and proteins

Cellular Effects

These effects include inducing cell cycle arrest and apoptosis

Metabolic Pathways

Harmalidine is known to undergo several metabolic pathways, including oxidative dehydrogenation, 7-O-demethylation, hydroxylation, O-glucuronide conjugation, and O-sulphate conjugation .

属性

IUPAC Name |

5-methoxy-10,10-dimethyl-8,12-diazatetracyclo[6.6.1.02,7.011,15]pentadeca-1(15),2(7),3,5,11-pentaene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O/c1-16(2)9-18-13-8-10(19-3)4-5-11(13)12-6-7-17-15(16)14(12)18/h4-5,8H,6-7,9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTEKBWZEYYSNFV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CN2C3=C(C=CC(=C3)OC)C4=C2C1=NCC4)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60550490 | |

| Record name | 8-Methoxy-2,2-dimethyl-1,2,4,5-tetrahydro-3,9b-diazacyclopenta[jk]fluorene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60550490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

109794-97-0 | |

| Record name | Benzo[b]pyrido[2,3,4-gh]pyrrolizine, 1,2,4,5-tetrahydro-8-methoxy-4,4-dimethyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=109794-97-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 8-Methoxy-2,2-dimethyl-1,2,4,5-tetrahydro-3,9b-diazacyclopenta[jk]fluorene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60550490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the doubts surrounding the reported structure of Harmalidine?

A: Research suggests that the originally proposed structure of Harmalidine, an alkaloid found in Peganum harmala seeds, might be incorrect. [] Scientists attempting to synthesize Harmalidine using a gold(I)-catalyzed approach to create the 2,3-dihydropyrrolo[1,2-a]indole motif found in the alkaloid encountered discrepancies. [] While they successfully synthesized advanced amino 2,3-hydropyrrolo[1,2-a]indol(one) derivatives, they could not obtain the reported structure of Harmalidine. [] Furthermore, comparisons of reported Harmalidine NMR data with experimental and calculated data from their synthetic molecules (including Harmaline and N-methylharmaline) revealed inconsistencies, raising doubts about the initially proposed structure. []

Q2: What is the significance of the 2,3-dihydropyrrolo[1,2-a]indole motif found in Harmalidine?

A: The 2,3-dihydropyrrolo[1,2-a]indole motif, present in Harmalidine, is a structural feature found in a limited number of bioactive natural products. [] This motif is of significant interest to researchers due to its potential biological activities and pharmaceutical applications. The gold(I)-catalyzed approach employed in the study highlights an efficient method for synthesizing this motif, potentially opening avenues for creating novel compounds with interesting bioactivities. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl 2-methylbenzo[d]oxazole-6-carboxylate](/img/structure/B178514.png)

![N-[4-(5,6-Dimethoxy-N-phthalimidinyl)phenyl]maleimide](/img/structure/B178515.png)

![tert-Butyl 1H-pyrrolo[3,2-c]pyridine-1-carboxylate](/img/structure/B178519.png)

![Cyclopropanecarboxaldehyde, 2-(1,3-hexadienyl)-, [1S-[1alpha,2alpha(1E,3Z)]]-(9CI)](/img/structure/B178527.png)